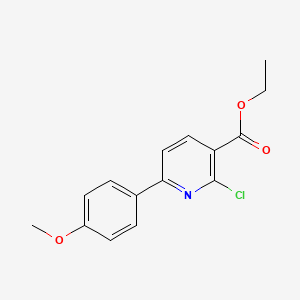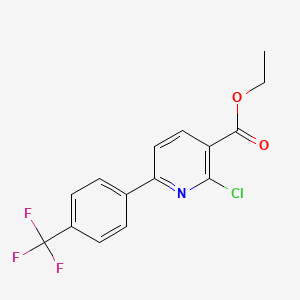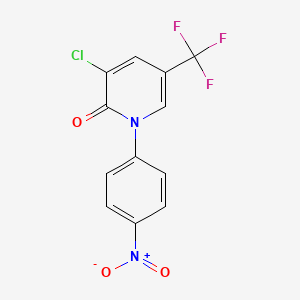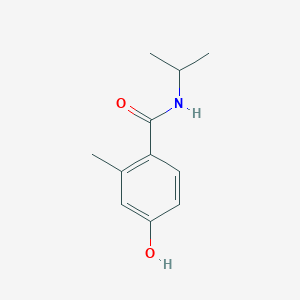
4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide
Descripción general
Descripción
“4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide” is a chemical compound with the molecular formula C11H15NO2 . It is a benzamide derivative .
Synthesis Analysis
Benzamide derivatives, such as “4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The synthesis of benzamide derivatives involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is considered green and highly efficient .Physical And Chemical Properties Analysis
The molecular weight of “4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide” is 193.242 Da . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Structural and Computational Studies
Research involving similar compounds to 4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide, such as cathinones, has focused on structural characterizations using techniques like X-ray diffraction and computational studies. These studies offer insights into the molecular geometry and electronic spectra of related compounds, which are crucial for understanding their physical and chemical properties (Nycz et al., 2011).
Synthesis and Yield Optimization
Research on compounds structurally similar to 4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide includes the synthesis of 2-Hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine. This study explored the effects of different reaction conditions on product yield, finding that high yields can be achieved under specific conditions, highlighting the importance of reaction conditions in the synthesis of such compounds (H. Dian, 2010).
Bactericidal Activity
A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are structurally related to 4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide, were assessed as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). The study determined the minimum bactericidal concentration and established the bactericidal kinetics, indicating potential applications in antimicrobial therapies (Zadrazilova et al., 2015).
Antifungal Applications
Compounds similar to 4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide have been synthesized and evaluated for their antifungal activity. This research indicates the potential use of such compounds in developing new antifungal agents (Narayana et al., 2004).
Antiproliferative Activity
Studies involving similar compounds have explored their antiproliferative activities. For instance, research on neolignans isolated from Daphniphyllum macropodum indicated significant inhibition of cancer cell growth, suggesting potential applications in cancer therapy (Ma et al., 2017).
Alzheimer's Disease Treatment
Research on 5-aroylindolyl-substituted hydroxamic acids, structurally similar to 4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide, has revealed their potential as selective inhibitors for histone deacetylase 6 (HDAC6), showing promise in treating Alzheimer's disease (Lee et al., 2018).
Propiedades
IUPAC Name |
4-hydroxy-2-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-11(14)10-5-4-9(13)6-8(10)3/h4-7,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDCACRQWCHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-N-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





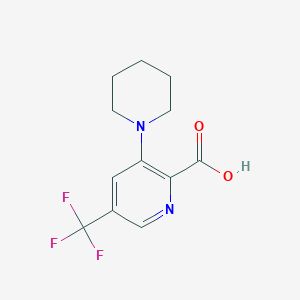
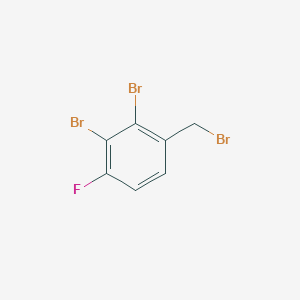


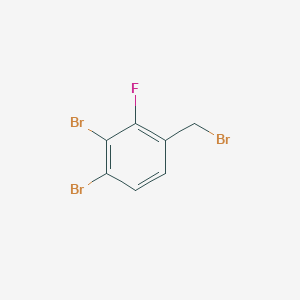
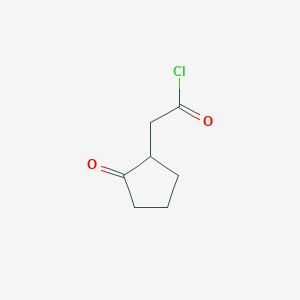
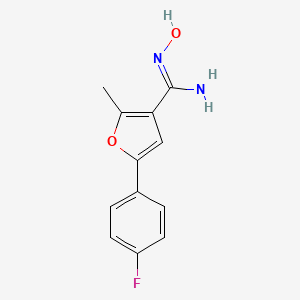

![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)
